2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a carbonyl group, and a pyrrolidine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the bromophenyl group and the coupling of the pyrrolidine ring. Common synthetic routes include:
Formation of the Bromophenyl Group: This step often involves the bromination of a phenyl group using bromine or a brominating agent under controlled conditions.
Coupling Reactions: The bromophenyl group is then coupled with other intermediates using catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to target proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the bromophenyl group and the pyrrolidine ring distinguishes it from other similar compounds, providing unique reactivity and biological activity .
Properties
Molecular Formula |
C26H26BrNO6 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO6/c27-20-10-6-18(7-11-20)26(32)34-22-12-8-17(9-13-22)23(29)16-33-25(31)19-14-24(30)28(15-19)21-4-2-1-3-5-21/h6-13,19,21H,1-5,14-16H2 |
InChI Key |
QUPFHZLMJSSWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.